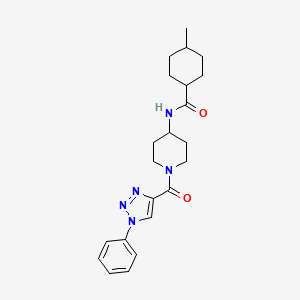

4-methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide

Beschreibung

Eigenschaften

IUPAC Name |

4-methyl-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]cyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O2/c1-16-7-9-17(10-8-16)21(28)23-18-11-13-26(14-12-18)22(29)20-15-27(25-24-20)19-5-3-2-4-6-19/h2-6,15-18H,7-14H2,1H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXYOWHVCNHYHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Triazole compounds, which are a key structural component of this compound, are known to bind with a variety of enzymes and receptors in the biological system.

Mode of Action

Triazole compounds are known for their versatile biological activities, suggesting that they may interact with their targets in multiple ways.

Biochemical Pathways

Triazole compounds are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

Triazole compounds are known for their high chemical stability, which may influence their pharmacokinetic properties.

Result of Action

Triazole compounds are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Triazole compounds are known for their high chemical stability, which suggests that they may be resistant to various environmental conditions.

Biologische Aktivität

4-methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide is a novel compound that exhibits significant biological activity due to its unique structural features, particularly the incorporation of the triazole moiety. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure includes a cyclohexanecarboxamide backbone linked to a piperidine ring and a phenyltriazole moiety. The presence of the triazole ring is significant as it is known for various biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The triazole ring can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes including respiration and acid-base balance.

- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways involved in inflammation and cancer progression .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that triazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this one have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways .

Antimicrobial Properties

Triazole compounds are known for their antimicrobial activities. Preliminary assays indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell wall synthesis or function .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Similar triazole derivatives have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Research Findings and Case Studies

| Study | Findings | Biological Activity |

|---|---|---|

| Study A | Induced apoptosis in MCF-7 breast cancer cells with IC50 = 15 µM | Anticancer |

| Study B | Inhibited growth of E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL | Antimicrobial |

| Study C | Reduced TNF-alpha levels in LPS-stimulated macrophages by 50% at 10 µM | Anti-inflammatory |

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of Triazole : Utilizing azide and alkyne chemistry to form the triazole ring.

- Piperidine Attachment : Coupling the triazole with a piperidine derivative through amide bond formation.

- Cyclohexane Integration : Finally, introducing the cyclohexanecarboxamide moiety.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The primary applications of this compound are centered around its biological activities, which include:

Anticancer Activity

Research indicates that compounds with triazole structures can inhibit cancer cell proliferation. The specific compound has shown promising results in vitro against various cancer cell lines.

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These results suggest that it may be more effective than some standard chemotherapeutic agents .

Antiviral Properties

The triazole derivatives have been reported to exhibit antiviral activities, potentially inhibiting viral replication by targeting viral enzymes or host cell receptors. This application is particularly relevant in the context of emerging viral infections where novel therapeutic agents are needed .

Antimicrobial Effects

The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

- Anticancer Efficacy : A study evaluated the cytotoxic effects on multiple cancer cell lines, revealing significant antiproliferative effects and potential mechanisms involving apoptosis induction.

- Antiviral Activity Assessment : Research has indicated that this compound can inhibit specific viral strains, showcasing its potential utility in antiviral therapy.

- Antimicrobial Testing : In laboratory settings, the compound was tested against common bacterial strains, demonstrating notable antimicrobial activity.

Vergleich Mit ähnlichen Verbindungen

Core Structural Variations

The following table highlights key structural differences and similarities between the target compound and analogues:

Functional Group Impact on Properties

- Triazole vs. Pyrazole Cores: The target compound’s 1,2,3-triazole group (vs. pyrazole in AM4113 or 18e) may alter electronic properties and binding kinetics.

- Piperidinyl vs.

- Sulfamoyl vs. Triazole-Carbonyl Substituents : The sulfamoyl group in 18e enhances peripheral selectivity for CB1 receptors, while the triazole-carbonyl in the target compound may favor central nervous system penetration due to lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.